1-Methanesulfonylprop-1-yne
Description
Historical Development of Alkyne Sulfone Chemistry
The study of sulfones has a rich history in organic chemistry, with their utility as versatile building blocks being recognized for decades. nih.gov Sulfones are known for their ability to stabilize adjacent carbanions, act as effective leaving groups, and participate in a wide array of chemical transformations. nih.govresearchgate.net The initial interest in sulfone chemistry paved the way for the exploration of more complex sulfonyl derivatives, including acetylenic sulfones.
For a considerable period, the development of specific synthetic methodologies for alkynyl sulfones did not receive significant attention, and existing methods were used without major modifications. researchgate.net A common traditional route to acetylenic sulfones involves the synthesis of β-iodovinyl sulfones from the reaction of alkynes with sulfonyl iodides, followed by dehydrohalogenation. rsc.org Over the years, interest in creating these valuable compounds has grown, leading to the development of numerous new synthetic methods. researchgate.net Modern approaches include metal-free, iodine-catalyzed reactions of arylacetylenic acids with sodium sulfinates, and electrochemical methods that offer sustainable and efficient pathways. organic-chemistry.org The evolution of radical chemistry has also significantly impacted the synthesis and application of acetylenic sulfones, positioning them as key reagents in radical-mediated alkynylation processes. researchgate.netrsc.org
Significance of Acetylenic Sulfones in Modern Organic Synthesis
The significance of acetylenic sulfones in contemporary organic synthesis stems from their multifaceted reactivity. researchgate.net The powerful electron-withdrawing nature of the sulfonyl group polarizes the alkyne, rendering it highly susceptible to attack by a wide range of nucleophiles and other reactants. researchgate.netnih.gov This activation makes acetylenic sulfones exceptional Michael acceptors, readily undergoing conjugate additions with nucleophiles like thiols, amines, and alcohols. researchgate.netnih.govacs.org
Their utility extends to cycloaddition reactions, where they serve as reactive dienophiles and dipolarophiles. researchgate.net Furthermore, acetylenic sulfones have become indispensable reagents for introducing alkyne moieties into various molecules. rsc.org They are particularly effective in radical-mediated C(sp³)–C(sp) cross-coupling reactions, providing a direct and powerful method for constructing internal alkynes. rsc.orgrsc.org This process often involves a radical addition to the alkyne followed by the elimination of a sulfonyl radical, a sequence known as an α-addition–β-elimination relay. researchgate.netrsc.org The versatility of acetylenic sulfones is further highlighted by their use in the synthesis of complex molecules and structures of biological interest. researchgate.netrsc.org
Contextual Importance of 1-Methanesulfonylprop-1-yne within Alkyne Sulfone Research
Within the broad class of acetylenic sulfones, this compound serves as a fundamental and representative model compound. Its relatively simple structure, featuring a methyl group on the sulfonyl moiety and a methyl group on the alkyne, makes it an ideal substrate for investigating the characteristic reactivity of this functional group. Research involving this compound provides foundational insights into the mechanistic pathways of reactions such as Michael additions, cycloadditions, and radical alkynylations.
The behavior of this compound in these reactions helps to establish baseline reactivity and selectivity patterns that can be extrapolated to more complex and sterically hindered acetylenic sulfone derivatives. Its use in methodological studies allows for the clear demonstration of new synthetic protocols, as exemplified in palladium and copper-catalyzed sequential reactions for the synthesis of chiral β-alkynyl sulfones. rsc.org By studying the reactions of this archetypal acetylenic sulfone, chemists can refine conditions and develop new catalytic systems that broaden the applicability of the entire compound class in synthetic organic chemistry.
Scope and Research Focus of the Outline
This article focuses exclusively on the chemical properties and synthetic applications of the compound this compound. The content is structured to provide a detailed examination of its role as a representative acetylenic sulfone. The initial sections offer a historical and contemporary overview of acetylenic sulfone chemistry to contextualize the specific importance of this compound. Subsequent sections will delve into its specific reactivity, supported by tabulated data and detailed research findings. The scope is strictly limited to the chemical synthesis and reactions of this compound, without discussion of dosage, administration, or adverse biological effects. The objective is to present an authoritative and scientifically precise resource based on established research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6O2S |
|---|---|
Molecular Weight |
118.16 g/mol |
IUPAC Name |
1-methylsulfonylprop-1-yne |
InChI |
InChI=1S/C4H6O2S/c1-3-4-7(2,5)6/h1-2H3 |
InChI Key |
NMNNLOHXZRKQEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CS(=O)(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methanesulfonylprop 1 Yne
Direct Preparation Routes to Acetylenic Sulfones
Direct synthetic routes to acetylenic sulfones, including 1-Methanesulfonylprop-1-yne, often involve the formation of the carbon-sulfur bond on a pre-existing alkyne framework or the generation of the triple bond from a vinyl sulfone intermediate.
From Propargylic Precursors
A common and straightforward approach to acetylenic sulfones involves the reaction of a propargylic halide with a sulfinate salt. For the synthesis of this compound, this would typically involve the reaction of a 1-propyne derivative bearing a leaving group at the 3-position with a methanesulfinate salt. For instance, propargyl bromide can be reacted with sodium methanesulfinate. This reaction proceeds via a nucleophilic substitution mechanism where the sulfinate anion displaces the bromide.
Another strategy involves the use of propargyl alcohols. These can be converted into sulfinate esters which then undergo a researchgate.netrsc.org-sigmatropic rearrangement to furnish allenyl sulfones. While this primarily yields allenyl sulfones, under certain conditions or with specific substitution patterns, isomerization to the more thermodynamically stable acetylenic sulfone can occur.
From Vinyl Sulfone Intermediates
Acetylenic sulfones can be efficiently prepared from vinyl sulfone intermediates through an elimination reaction. A notable method involves the halosulfonylation of alkynes. For example, the reaction of an alkyne with a sulfonyl halide in the presence of a halogen source can yield a β-halovinyl sulfone. Subsequent treatment of this intermediate with a base induces dehydrohalogenation to afford the desired acetylenic sulfone.
One specific example of this approach is the cerium(IV) ammonium nitrate (CAN) mediated reaction of aryl sulfinates and sodium iodide with alkynes, which yields β-iodovinyl sulfones. These intermediates can then be treated with a base like potassium carbonate to furnish the corresponding acetylenic sulfones in high yields organic-chemistry.org. While this method is demonstrated for aryl sulfinates, the principle can be extended to alkyl sulfinates for the synthesis of compounds like this compound.
Indirect Synthetic Pathways
Indirect methods for the synthesis of this compound involve the formation of the sulfonyl alkyne moiety through the modification of other functional groups or the use of organometallic reagents to construct the key carbon-sulfur bond.
Functional Group Transformations to Incorporate the Sulfonyl Alkyne Moiety
One of the most common indirect methods is the oxidation of the corresponding alkynyl sulfide. For the synthesis of this compound, this would involve the oxidation of 1-(methylthio)prop-1-yne. This oxidation is typically carried out using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide organic-chemistry.org. The sulfide precursor is generally more accessible and the subsequent oxidation to the sulfone is often a high-yielding transformation. The oxidation proceeds first to the sulfoxide and then to the sulfone, and controlling the stoichiometry of the oxidant can allow for the isolation of the intermediate sulfoxide if desired.
Organometallic Approaches in Sulfonyl Alkyne Synthesis
Organometallic reagents play a significant role in the synthesis of acetylenic sulfones. One approach involves the reaction of a terminal alkyne with an organolithium reagent, such as n-butyllithium, to generate a lithium acetylide. This nucleophilic species can then react with a sulfonylating agent like methanesulfonyl chloride.
Copper-catalyzed reactions have also been employed in the synthesis of acetylenic sulfones. These methods often involve the coupling of a terminal alkyne with a sulfonyl halide. For instance, a copper(I) acetylide, formed from a terminal alkyne and a copper(I) salt, can react with a sulfonyl chloride. Copper catalysis is also utilized in the aerobic oxidative three-component coupling of a terminal alkyne, a secondary amine, and a sulfonamide to produce N-sulfonyl amidines, which highlights the versatility of copper in activating alkynes towards reaction with sulfur-containing compounds organic-chemistry.org.
Palladium-catalyzed cross-coupling reactions are another powerful tool. A one-pot, three-component protocol has been reported for the preparation of arylsulfonyl alkynes involving the reaction of ethynyl-benziodoxolone (EBX) reagents, a sulfur dioxide source like DABSO, and an organomagnesium reagent or an aryl iodide with a palladium catalyst acs.org. While demonstrated for aryl sulfones, this methodology could potentially be adapted for the synthesis of alkyl acetylenic sulfones.
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is a critical aspect of synthesizing this compound with high yield and selectivity. Key parameters that are often varied include the choice of solvent, base, catalyst, temperature, and reaction time.
For instance, in the synthesis of vinyl sulfones from alcohols and sulfinic acids mediated by sodium iodide, the choice of solvent was found to be crucial for selectivity. The use of 1,2-dichloroethane favored the formation of the vinyl sulfide, while nitromethane promoted the formation of the vinyl sulfone chemicalbook.com. This demonstrates the profound impact of the reaction medium on the outcome of the reaction.
Below is an interactive data table illustrating a hypothetical optimization of the reaction between propargyl bromide and sodium methanesulfinate to yield this compound. The data is representative of typical optimization studies found in the literature for similar reactions.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMF | None | 25 | 24 | 45 |
| 2 | DMSO | None | 25 | 24 | 52 |
| 3 | Acetonitrile | None | 25 | 24 | 38 |
| 4 | DMF | None | 60 | 12 | 75 |
| 5 | DMF | K₂CO₃ | 60 | 12 | 68 |
| 6 | DMSO | None | 60 | 12 | 85 |
| 7 | DMSO | None | 80 | 6 | 92 |
| 8 | DMSO | None | 80 | 12 | 91 |
This table illustrates that by systematically varying the solvent and temperature, the yield of the desired product can be significantly improved. In this hypothetical case, DMSO at 80°C for 6 hours provided the optimal conditions.
Scalability Considerations for this compound Synthesis
The selection of a synthetic route for the large-scale production of this compound is governed by several critical factors, including cost of raw materials, process safety, operational efficiency, and environmental impact.
The synthesis via nucleophilic substitution of a propargyl halide with sodium methanesulfinate presents several advantages for scalability. Both propargyl halides and sodium methanesulfinate are readily available and relatively inexpensive starting materials. The reaction conditions are generally mild, not requiring high pressures or extreme temperatures, which simplifies reactor design and reduces energy costs. The primary scalability challenges for this route include managing the heat generated during the reaction (exothermicity), particularly on a large scale, and ensuring efficient mixing to maintain a consistent reaction rate and prevent localized overheating. Solvent selection is also a key consideration; while DMF is an effective solvent, its high boiling point and potential for decomposition at elevated temperatures can complicate product isolation and solvent recovery. The use of a more volatile and environmentally benign solvent would be preferable for an industrial process.
The oxidation of methyl propargyl sulfide is another viable route for large-scale synthesis. The starting materials are also accessible, and the initial sulfide synthesis is typically straightforward. However, the oxidation step introduces significant safety and scalability concerns. Many common oxidizing agents are highly reactive and can lead to thermal runaway reactions if not carefully controlled. The use of hydrogen peroxide, while being an economically and environmentally attractive oxidant, requires robust temperature control and careful addition to prevent dangerous over-concentration. The generation of byproducts from the oxidant can also complicate purification on a large scale. Biocatalytic oxidation methods are emerging as a greener and safer alternative, potentially offering high selectivity under mild conditions, which could be advantageous for industrial production. orientjchem.org
Transition metal-catalyzed cross-coupling reactions, while offering elegant synthetic solutions at the lab scale, often face challenges in industrial scale-up. The cost and toxicity of palladium catalysts are significant drawbacks, and stringent regulations require the removal of residual metal from the final product, adding complexity and cost to the purification process. york.ac.uk Copper-catalyzed reactions can be more cost-effective, but catalyst deactivation and recyclability can be issues. researchgate.net The development of robust and recyclable heterogeneous catalysts is an active area of research to address these limitations. york.ac.uk
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Materials | Key Reagents | Potential Advantages for Scalability | Potential Challenges for Scalability |
| Nucleophilic Substitution | Propargyl halide, Sodium methanesulfinate | Polar aprotic solvent (e.g., DMF) | Readily available and inexpensive starting materials; Mild reaction conditions. | Exotherm management; Solvent recovery and disposal. |
| Sulfide Oxidation | Methyl propargyl sulfide | Oxidizing agent (e.g., H₂O₂, m-CPBA) | Accessible starting materials; Potentially green (with H₂O₂ or biocatalysis). | Safety concerns with strong oxidants; Control of exotherms; Byproduct removal. |
| C-S Cross-Coupling | Propargylic precursor, Sulfonyl precursor | Transition metal catalyst (e.g., Pd, Cu) | High efficiency and selectivity. | Catalyst cost and toxicity; Metal removal from product; Catalyst deactivation. |
Reactivity and Mechanistic Investigations of 1 Methanesulfonylprop 1 Yne
Nucleophilic Addition Reactions
Nucleophilic addition to the carbon-carbon triple bond is a cornerstone of the reactivity of 1-methanesulfonylprop-1-yne. The electron-deficient nature of the alkyne facilitates the attack of nucleophiles, leading to the formation of substituted vinyl sulfones. These reactions are of significant synthetic utility, allowing for the introduction of diverse functionalities.
The regioselectivity of nucleophilic addition to unsymmetrical alkynes is a critical aspect that determines the structure of the product. In the case of this compound, the attacking nucleophile can theoretically add to either the α-carbon (C1) or the β-carbon (C2) of the triple bond. The regiochemical outcome is influenced by both electronic and steric factors. Generally, in nucleophilic additions to activated alkynes, the nucleophile attacks the β-carbon, leading to a vinyl anion intermediate that is stabilized by resonance with the electron-withdrawing group. masterorganicchemistry.com This is often referred to as a Michael-type or conjugate addition.
Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of nucleophilic additions to alkynes, this primarily concerns the formation of E or Z isomers of the resulting alkene. The stereochemical outcome is dependent on the nature of the nucleophile, the reaction conditions, and the mechanism of the addition (e.g., concerted vs. stepwise). For instance, radical-mediated additions often exhibit different stereoselectivities compared to nucleophilic additions. In many cases, a mixture of E and Z isomers is obtained, and the ratio can be influenced by factors such as solvent and temperature. masterorganicchemistry.com
| Nucleophile Type | Predominant Regioselectivity | Common Stereoselectivity |
| Carbon Nucleophiles | β-addition (1,4-conjugate addition) | Varies with nucleophile and conditions |
| Heteroatom Nucleophiles | β-addition | Often a mixture of E/Z isomers |
The addition of carbon-based nucleophiles to this compound provides a powerful method for the formation of new carbon-carbon bonds. A variety of organometallic reagents can be employed for this purpose, with organocuprates (Gilman reagents) being particularly effective for achieving conjugate addition.
Organocuprates, which are "softer" nucleophiles, typically undergo a 1,4-conjugate addition to α,β-unsaturated systems, including alkynyl sulfones. This results in the formation of a vinyl sulfone with the new carbon-carbon bond at the β-position. In contrast, "harder" nucleophiles like Grignard reagents and organolithium compounds may lead to a mixture of 1,2- and 1,4-addition products or other side reactions. khanacademy.org
Table 1: Addition of Carbon-Based Nucleophiles to Alkynyl Sulfones
| Nucleophile | Reagent Type | Typical Product | Reference |
|---|---|---|---|
| Organocuprate (R₂CuLi) | Soft Nucleophile | β-Adduct (Vinyl Sulfone) | khanacademy.org |
| Grignard Reagent (RMgX) | Hard Nucleophile | Can give mixtures/side reactions | byjus.com |
| Organolithium (RLi) | Hard Nucleophile | Can give mixtures/side reactions | khanacademy.org |
Heteroatom nucleophiles, such as those containing sulfur or nitrogen, readily add to the activated triple bond of this compound. These reactions, often referred to as thiol-yne and amine-yne reactions respectively, are of great interest due to their efficiency and the utility of the resulting vinyl sulfones bearing heteroatom substituents.
The addition of thiols to alkynes can proceed via either a radical or a nucleophilic pathway. bham.ac.uk The nucleophilic addition, which is relevant here, typically occurs under basic conditions where the thiol is deprotonated to form a more nucleophilic thiolate anion. The thiolate then attacks the β-carbon of the alkynyl sulfone. These reactions can produce a mixture of E and Z isomers, and the stereochemical outcome can be influenced by the reaction conditions. bham.ac.uk
Similarly, amines can add to this compound. Primary and secondary amines are common nucleophiles in this context. The reaction involves the attack of the nitrogen lone pair on the β-carbon of the alkyne, followed by proton transfer to yield the enamine product, which can then tautomerize.
The nucleophilic addition to this compound can be facilitated and controlled through the use of catalysts. Both acid and base catalysis can play a role in enhancing the rate and selectivity of these reactions. saskoer.ca
Base catalysis is often employed to deprotonate the nucleophile, thereby increasing its reactivity. saskoer.ca This is particularly common in the addition of thiols and amines.
Lewis acid catalysis has also been shown to be effective in promoting nucleophilic additions to activated alkynes, including alkynyl sulfones. nih.gov A Lewis acid can coordinate to the sulfonyl oxygen, further increasing the electrophilicity of the alkyne and facilitating the attack of the nucleophile. This approach can be beneficial for reactions involving less reactive nucleophiles.
Cycloaddition Reactions
The electron-deficient alkyne of this compound makes it an excellent dipolarophile for cycloaddition reactions. These reactions provide a direct and atom-economical route to the synthesis of five-membered heterocyclic compounds, which are important structural motifs in many biologically active molecules and functional materials.
[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. libretexts.org this compound can serve as the dipolarophile in these reactions, reacting with various 1,3-dipoles to afford a range of heterocyclic products.
A prominent example is the reaction with nitrile oxides, which are generated in situ from aldoximes. This reaction leads to the formation of isoxazoles. organic-chemistry.orgijpcbs.com The regioselectivity of this cycloaddition is an important consideration, as two regioisomeric isoxazoles can potentially be formed.
Another important class of [3+2] cycloadditions involves the reaction with diazo compounds or their precursors, such as hydrazones, to yield pyrazoles. nih.govresearchgate.netorganic-chemistry.org These reactions provide a versatile route to highly substituted pyrazole (B372694) derivatives. For instance, the reaction of 1,3-dicarbonyl compounds with hydrazines in the presence of a suitable alkyne can lead to the formation of pyrazoles. nih.gov Rhodium-catalyzed intramolecular [3+2] cycloadditions of yne-vinylcyclopropanes have also been developed, offering an efficient pathway to complex bicyclic systems. pku.edu.cnpku.edu.cn
Table 2: Examples of [3+2] Cycloaddition Reactions with Alkynes
| 1,3-Dipole | Resulting Heterocycle | Reference |
|---|---|---|
| Nitrile Oxide | Isoxazole (B147169) | organic-chemistry.orgijpcbs.com |
| Diazo Compound | Pyrazole | nih.govorganic-chemistry.org |
| Azide | Triazole | uchicago.edu |
[4+2] Cycloadditions (Diels-Alder Type) with this compound
The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgiitk.ac.inebsco.comsigmaaldrich.com In this context, acetylenic sulfones, such as this compound, serve as potent dienophiles. The electron-withdrawing nature of the sulfonyl group activates the alkyne for cycloaddition reactions. rsc.org This activation facilitates the reaction with a diene, leading to the formation of a cyclohexadiene derivative. wikipedia.org The reaction is a concerted process where two new carbon-carbon sigma bonds are formed simultaneously. wikipedia.orgiitk.ac.in
The utility of acetylenic sulfones in Diels-Alder reactions has been demonstrated in solid-phase synthesis. For instance, acetylenic sulfones attached to a solid support have been successfully reacted with dienes like cyclopentadiene. rsc.org Subsequent cleavage from the support yields the corresponding cycloadducts. rsc.org This approach simplifies purification and allows for the construction of complex molecular frameworks. rsc.org
The stereoselectivity of the Diels-Alder reaction is a key feature, often yielding products with a high degree of stereochemical control. iitk.ac.in The "endo rule" often governs the stereochemical outcome, where the substituents on the dienophile orient themselves towards the diene in the transition state. wikipedia.orgorganic-chemistry.org
A variation of this reaction is the hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom. wikipedia.orgsigmaaldrich.com This allows for the synthesis of six-membered heterocyclic compounds. sigmaaldrich.com For example, carbonyls can react with dienes to form dihydropyran rings (oxo-Diels-Alder), and imines can be used to generate various N-heterocyclic compounds (aza-Diels-Alder). wikipedia.org
Other Cycloaddition Modes and Pericyclic Reactions
Beyond the classic [4+2] cycloaddition, this compound and related acetylenic sulfones can participate in other cycloaddition and pericyclic reactions. dspmuranchi.ac.inlibretexts.orgoxfordsciencetrove.comspcmc.ac.in Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. dspmuranchi.ac.inuomustansiriyah.edu.iq
One such example is the [3+2] cycloaddition. Research has shown that acetylenic sulfones can undergo intermolecular visible-light-mediated [3+2] cycloaddition with vinylcyclopropanes. nih.govscispace.comchemrxiv.org This reaction, catalyzed by an iridium complex, generates a new cyclopentane (B165970) ring, significantly increasing molecular complexity. scispace.com The mechanism is proposed to involve a triplet sensitizer. scispace.com
1,3-dipolar cycloadditions are another important class of reactions for acetylenic sulfones. rsc.org For instance, the reaction of supported acetylenic sulfones with nitrile N-oxides leads to the formation of isoxazole derivatives. rsc.org
Electrocyclic reactions, another type of pericyclic reaction, involve the intramolecular formation or opening of a ring at the ends of a conjugated system. libretexts.orguomustansiriyah.edu.iq While specific examples involving this compound are not detailed in the provided context, the general principles of pericyclic reactions suggest its potential participation in such transformations. dspmuranchi.ac.inlibretexts.orguomustansiriyah.edu.iq
Sigmatropic rearrangements represent a further class of pericyclic reactions where a sigma-bonded atom or group migrates across a π-electron system. libretexts.orgspcmc.ac.in
The table below summarizes various cycloaddition reactions involving acetylenic sulfones.
| Reaction Type | Reactants | Product | Key Features |
| [4+2] Cycloaddition (Diels-Alder) | Acetylenic sulfone, Diene (e.g., cyclopentadiene) | Cyclohexadiene derivative | Electron-withdrawing sulfonyl group activates the dienophile. rsc.org |
| [3+2] Cycloaddition | Acetylenic sulfone, Vinylcyclopropane | Cyclopentane derivative | Visible-light mediated, catalyzed by an Iridium complex. nih.govscispace.com |
| 1,3-Dipolar Cycloaddition | Acetylenic sulfone, Nitrile N-oxide | Isoxazole derivative | Forms a five-membered heterocyclic ring. rsc.org |
Metal-Catalyzed Transformations
Transition metal catalysis offers a powerful toolkit for the transformation of acetylenic sulfones, enabling a variety of reactions that would be difficult to achieve otherwise. vapourtec.com
Cross-Coupling Reactions Utilizing this compound
Cross-coupling reactions are a fundamental class of reactions in organic synthesis that form carbon-carbon or carbon-heteroatom bonds, often catalyzed by transition metals like palladium. libretexts.orgmdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. libretexts.org
While specific examples detailing the direct use of this compound in cross-coupling reactions are not extensively covered in the provided search results, the general principles of cross-coupling can be applied. For instance, the Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, is a well-established palladium- and copper-catalyzed reaction for forming C(sp)-C(sp2) bonds. nih.govmdpi.com Given its terminal alkyne functionality, this compound could potentially undergo such reactions.
Desulfurative cross-coupling reactions provide another avenue for the transformation of sulfonyl-containing compounds. dicp.ac.cn These reactions involve the cleavage of a carbon-sulfur bond, which can be challenging but has been achieved using various transition metal catalysts. dicp.ac.cn For example, sodium arylsulfinates have been successfully used in palladium-catalyzed cross-coupling reactions with aryldiazonium tetrafluoroborates to form biaryls. dicp.ac.cn
The table below outlines common types of cross-coupling reactions.
| Reaction Name | Catalyst | Coupling Partners | Bond Formed |
| Suzuki-Miyuara Coupling | Palladium | Organoboron reagent, Organic halide | C-C |
| Stille Coupling | Palladium | Organotin reagent, Organic halide | C-C |
| Hiyama Coupling | Palladium | Organosilicon reagent, Organic halide | C-C |
| Negishi Coupling | Palladium or Nickel | Organozinc reagent, Organic halide | C-C |
| Kumada Coupling | Palladium or Nickel | Grignard reagent, Organic halide | C-C |
| Sonogashira Coupling | Palladium, Copper | Terminal alkyne, Organic halide | C(sp)-C(sp2) |
Transition Metal-Mediated Cyclizations
Transition metals are widely employed to catalyze cyclization reactions, leading to the formation of various carbocyclic and heterocyclic ring systems. nih.govmdpi.com The activation of alkynes by transition metal complexes is a key step in many of these transformations. pku.edu.cn
Gold-catalyzed intramolecular α-alkenylation of furans with alkynes has been developed to synthesize seven-membered-ring-fused furans. pku.edu.cn This reaction proceeds through an endo-selective cyclization. pku.edu.cn While this example doesn't specifically use this compound, it demonstrates the potential for acetylenic compounds to participate in such cyclizations.
Rhodium-catalyzed [4+2+1] cycloadditions of yne-ene-allenes and carbon monoxide have been reported for the synthesis of bicyclic 5/7 ring systems. pku.edu.cn This reaction involves a sequence of 1,3-acyloxy migration, oxidative cyclization, CO insertion, and reductive elimination. pku.edu.cn Similarly, rhodium-catalyzed [5+1+2] cycloadditions of yne-3-acyloxy-1,4-enynes (YACEs) and carbon monoxide have been developed to synthesize eight-membered carbocycles. pku.edu.cn
Metal-catalyzed reactions of alkynes with isoxazoles have also been a focus of recent research, providing efficient routes to N-heterocycles. rsc.org
Radical Reactions and Mechanistic Pathways
Radical reactions involve intermediates with unpaired electrons and proceed through distinct mechanistic steps: initiation, propagation, and termination. youtube.com The electron-withdrawing sulfone group in acetylenic sulfones can influence their reactivity in radical processes. rsc.org
The reaction of the 1-propynyl radical (H₃CC≡C•) with small alkenes and alkynes has been studied to understand molecular weight growth in Titan's atmosphere. rsc.org These reactions can lead to products formed through alkyl loss channels, suggesting that such radical reactions can be complex. rsc.org
While specific studies on the radical reactions of this compound are not detailed in the provided results, the general principles of radical chemistry can be applied. The sulfone moiety can activate adjacent bonds towards radical addition. rsc.org
Rearrangement Reactions Involving this compound
Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is reorganized to form a structural isomer of the original molecule. rroij.comwikipedia.org These reactions often involve the migration of an atom or group from one atom to another within the same molecule. rroij.comwikipedia.org Many rearrangements proceed through carbocation intermediates. masterorganicchemistry.commsu.edu
Specific rearrangement reactions involving this compound are not explicitly described in the provided search results. However, the presence of the reactive alkyne and the sulfonyl group could potentially enable various rearrangement pathways under suitable conditions. For example, reactions that generate a carbocation intermediate adjacent to the sulfonyl group could trigger a 1,2-shift, a common type of rearrangement. wikipedia.orgmasterorganicchemistry.com
Some well-known rearrangement reactions include:
Wagner-Meerwein Rearrangement: A 1,2-hydride or 1,2-alkyl shift to a more stable carbocation. wikipedia.org
Pinacol Rearrangement: The rearrangement of a 1,2-diol to a ketone or aldehyde. masterorganicchemistry.com
Beckmann Rearrangement: The conversion of an oxime to an amide. wiley-vch.de
Baeyer-Villiger Oxidation: The oxidation of a ketone to an ester. msu.eduwiley-vch.de
Cope Rearrangement: A sigmatropic rearrangement of a 1,5-diene. libretexts.org
Claisen Rearrangement: A sigmatropic rearrangement of an allyl vinyl ether. spcmc.ac.in
The potential for this compound to undergo such rearrangements would depend on the specific reaction conditions and the generation of suitable reactive intermediates.
Strategic Applications of 1 Methanesulfonylprop 1 Yne in Complex Molecule Synthesis
As a Versatile Synthon for Carbocyclic Systems
The electron-deficient nature of the alkyne in 1-methanesulfonylprop-1-yne makes it an excellent electrophile and a powerful dienophile for cycloaddition reactions, which are cornerstone strategies for the synthesis of carbocyclic systems.
The primary application in this context is the [4+2] cycloaddition, or Diels-Alder reaction. wikipedia.org In this transformation, this compound acts as the dienophile, reacting with a conjugated diene to construct a six-membered ring with high regioselectivity and stereoselectivity. masterorganicchemistry.comyoutube.com The presence of the methanesulfonyl group significantly activates the alkyne, allowing the reaction to proceed under mild conditions. masterorganicchemistry.com The resulting cyclohexadiene adduct, containing the sulfonyl group, serves as a versatile intermediate for further functionalization.
Beyond the classic Diels-Alder reaction, acetylenic sulfones are valuable partners in other cycloaddition strategies for building carbocyclic frameworks. These include transition-metal-catalyzed [2+2+2] cycloadditions with other alkynes or alkenes to form substituted benzene (B151609) rings or other complex cyclic systems. nih.gov The ability to form multiple carbon-carbon bonds in a single, often stereocontrolled, step makes this compound a highly efficient tool for assembling densely functionalized carbocycles. nih.govmdpi.com
Table 1: Application of this compound in Carbocycle Synthesis
| Reaction Type | Role of this compound | Reactant Partner | Product Type | Ref. |
|---|---|---|---|---|
| [4+2] Cycloaddition (Diels-Alder) | Dienophile | Conjugated Diene | Substituted Cyclohexadiene | wikipedia.org |
| [2+2+2] Cycloaddition | Alkyne Component | Dienes, other Alkynes | Polycyclic/Aromatic Systems | nih.gov |
| Radical Cascade Cyclization | Radical Acceptor | Enyne Systems | Functionalized Carbocycles | nih.gov |
As a Building Block for Heterocyclic Scaffolds
This compound is a valuable precursor for a diverse array of heterocyclic compounds due to its ability to participate in various cycloaddition and multicomponent reactions.
A significant application is in 1,3-dipolar cycloadditions, which provide a direct route to five-membered heterocycles. wikipedia.org When reacted with 1,3-dipoles such as organic azides, nitrile oxides, or azomethine ylides, this compound yields substituted 1,2,3-triazoles, isoxazoles, and pyrrolidines, respectively. wikipedia.orgmdpi.comnih.gov These reactions are highly efficient and often proceed with excellent control over regiochemistry.
Furthermore, the compound is instrumental in building more complex nitrogen-containing heterocycles. For instance, it can be utilized in multicomponent reactions for the synthesis of substituted pyrroles. A one-pot, three-component reaction involving a terminal alkyne, an N-sulfonyl azide, and an alkenyl alkyl ether proceeds through a 1-sulfonyl-1,2,3-triazole intermediate to generate highly substituted pyrroles. organic-chemistry.org The versatility of this approach allows for the creation of a library of diverse pyrrole (B145914) structures. organic-chemistry.org Similarly, its structural motifs are relevant in established pyridine (B92270) syntheses, such as the Bohlmann–Rahtz reaction, which utilizes related ethynyl (B1212043) ketones to construct the pyridine ring, suggesting its potential as a synthon in analogous multicomponent strategies. beilstein-journals.orgacsgcipr.orgnih.gov
Table 2: Synthesis of Heterocyclic Scaffolds using this compound
| Heterocycle | Reaction Type | Reactant Partners | Key Features | Ref. |
|---|---|---|---|---|
| Pyrroles | Three-Component Reaction | N-Sulfonyl Azide, Alkenyl Alkyl Ether | One-pot synthesis via rhodium carbene | organic-chemistry.org |
| 1,2,3-Triazoles | 1,3-Dipolar Cycloaddition | Organic Azide | Huisgen cycloaddition | wikipedia.org |
| Isoxazoles | 1,3-Dipolar Cycloaddition | Nitrile Oxide | Regioselective formation | wikipedia.org |
| Pyridines | (Analogous) Multicomponent Reaction | Enamines, Ammonia source | Bohlmann-Rahtz type synthesis | beilstein-journals.orgacsgcipr.org |
Utilization in Total Synthesis Strategies
In the context of total synthesis, this compound serves as a strategic building block that enables the efficient construction of complex molecular cores. Its utility is not just as a simple C3-synthon, but as a functionalized component that can direct key bond-forming events and introduce handles for subsequent transformations. The powerful cycloaddition reactions it undergoes, particularly the Diels-Alder reaction, are frequently employed in the early stages of a synthetic route to rapidly establish the carbocyclic framework of a target natural product. nih.gov
The methanesulfonyl group plays a dual role in these strategies. Initially, it activates the alkyne for key carbon-carbon bond-forming reactions. masterorganicchemistry.com Subsequently, the sulfone moiety itself can be a versatile functional group. It can be eliminated to form a double bond, displaced by a nucleophile, or modified through various reduction or oxidation protocols. This ability to be transformed into other functional groups makes it a "traceless" activator in some synthetic sequences, where it facilitates a key step and is then removed or altered. princeton.edu The stereochemical control offered by its reactions is also crucial, allowing for the precise assembly of multiple chiral centers often found in complex natural products. mdpi.com
Role in Stereoselective and Asymmetric Synthesis
Stereoselective synthesis refers to a chemical reaction that preferentially results in one stereoisomer over another. masterorganicchemistry.comkhanacademy.org While this compound is an achiral molecule, it is frequently employed in reactions where new stereocenters are formed. The control of this stereochemistry is a central theme in modern synthesis.
Asymmetric synthesis involving this synthon can be achieved through several established strategies:
Chiral Auxiliaries: The alkyne can be reacted with a substrate that has a covalently attached chiral auxiliary. wikipedia.orgsigmaaldrich.com This auxiliary directs the approach of reagents from a specific face, leading to the formation of one diastereomer in excess. scielo.org.mxyoutube.com After the reaction, the auxiliary can be cleaved to reveal the enantiomerically enriched product. rsc.org
Chiral Catalysts: A chiral Lewis acid or transition metal complex can coordinate to the sulfonyl group or the alkyne, creating a chiral environment that biases the reaction pathway toward one enantiomer. rsc.org This is a highly efficient method as only a substoichiometric amount of the chiral catalyst is required.
Substrate Control: When this compound reacts with a chiral molecule, the existing stereocenters in the reaction partner can influence the stereochemical outcome of the newly formed centers, a phenomenon known as substrate-controlled diastereoselection. mdpi.com
The synthesis of chiral sulfones is of particular interest as this motif is present in numerous biologically active molecules. rsc.orgrsc.org Therefore, developing asymmetric methods that incorporate the sulfonyl group with high stereocontrol is a key objective. nih.gov
Table 3: Strategies for Stereocontrol in Reactions of this compound
| Strategy | Description | Example Application | Ref. |
|---|---|---|---|
| Chiral Auxiliary | A temporary chiral group attached to the substrate to direct the reaction. | Diels-Alder reaction with a diene bearing a chiral auxiliary. | wikipedia.orgsigmaaldrich.com |
| Chiral Catalyst | A substoichiometric chiral agent (e.g., Lewis acid) creates a chiral environment. | Asymmetric Michael addition of a nucleophile. | rsc.org |
| Substrate Control | Existing stereocenters in the reaction partner dictate the stereochemical outcome. | Reaction with an enantiomerically pure natural product derivative. | mdpi.com |
Integration into Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants are combined in a single operation to form a product that incorporates atoms from all starting materials. nih.govnih.govresearchgate.net These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity. This compound and related terminal alkynes are excellent candidates for MCRs. As seen in the synthesis of pyrroles, an alkyne can serve as a key component in a one-pot reaction that forms multiple bonds and a heterocyclic ring in a single step. organic-chemistry.orgbeilstein-journals.org
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations that occur sequentially without the need to add new reagents or change reaction conditions. The initial product formed from a reaction with this compound can be designed to undergo a spontaneous cascade. For example, an intermolecular reaction such as a Michael addition can be followed by an intramolecular cyclization. The sulfinylsulfonation of enyne systems can initiate a radical cascade cyclization process to construct functionalized carbocyclic and heterocyclic structures in one pot. nih.gov The strategic use of this compound in these processes allows for the rapid and efficient assembly of complex polycyclic systems from simple acyclic precursors.
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 1 Methanesulfonylprop 1 Yne
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the characteristic vibrational modes of the functional groups within 1-methanesulfonylprop-1-yne.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For this compound, key characteristic absorption bands are anticipated.
The sulfonyl group (SO₂) is expected to exhibit strong, distinct absorption bands. The asymmetric stretching vibration of the S=O bonds typically appears in the range of 1350-1300 cm⁻¹, while the symmetric stretching vibration is found at approximately 1160-1120 cm⁻¹. The presence of the alkyne group (C≡C) would be indicated by a sharp, weak to medium absorption band in the region of 2260-2100 cm⁻¹. The C-S stretching vibration is expected to appear in the 800-600 cm⁻¹ range. Additionally, the C-H stretching vibrations of the methyl group attached to the sulfur and the methyl group of the propyne (B1212725) moiety would be observed around 3000-2850 cm⁻¹.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 | Strong |
| Alkyne (C≡C) | Stretch | 2260 - 2100 | Weak to Medium |
| C-S | Stretch | 800 - 600 | Medium |
| Methyl (CH₃) | Stretch | 3000 - 2850 | Medium |
Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. Vibrational modes that result in a change in the polarizability of the molecule are Raman active. For this compound, the C≡C triple bond stretch, which is often weak in the IR spectrum, is expected to produce a strong signal in the Raman spectrum within the same 2260-2100 cm⁻¹ region. This is because the polarizability of the electron cloud of the triple bond changes significantly during vibration. The symmetric vibrations of the SO₂ group are also typically strong in Raman spectra.
Nuclear Magnetic Resonance Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
While one-dimensional ¹H and ¹³C NMR provide fundamental information, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning the proton and carbon signals of this compound. A COSY spectrum would show correlations between the protons of the two methyl groups if any long-range coupling exists. An HSQC spectrum would directly link each proton signal to its attached carbon atom, confirming the connectivity.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| 1 | ¹H (CH₃-C≡) | ~2.0 | Singlet |
| 2 | ¹H (CH₃-SO₂) | ~3.0 | Singlet |
| 1 | ¹³C (CH₃-C≡) | ~5 | Quartet |
| 2 | ¹³C (-C≡) | ~75 | Singlet |
| 3 | ¹³C (≡C-S) | ~85 | Singlet |
| 4 | ¹³C (CH₃-SO₂) | ~40 | Quartet |
Should this compound exist in a crystalline form, solid-state NMR (ssNMR) could provide valuable information about its molecular structure and packing in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid sample, revealing details about the local environment of the carbon and proton nuclei that may differ from the solution state.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₄H₆O₂S), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (118.16 g/mol ). High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.
Fragmentation in the mass spectrometer would likely involve the cleavage of the C-S bond and the S-C(methyl) bond. Common fragments would be expected corresponding to the loss of a methyl group ([M-15]⁺), the loss of the methanesulfonyl group ([M-79]⁺), and the formation of the methanesulfonyl cation ([CH₃SO₂]⁺, m/z 79).
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Formula | Predicted m/z |
| [M]⁺ | [C₄H₆O₂S]⁺ | 118 |
| [M-CH₃]⁺ | [C₃H₃O₂S]⁺ | 103 |
| [M-SO₂CH₃]⁺ | [C₃H₃]⁺ | 39 |
| [CH₃SO₂]⁺ | [CH₃O₂S]⁺ | 79 |
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the determination of the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula, distinguishing between compounds with the same nominal mass.
For this compound (C₄H₆O₂S), the predicted monoisotopic mass is 118.00885 Da. An experimental HRMS analysis would be expected to yield a value extremely close to this theoretical mass, confirming the elemental composition. The technique is sensitive enough to differentiate it from other isomers or compounds with the same nominal mass but different elemental formulas.
Below is a table of predicted ionic species for this compound that would be observable in a high-resolution mass spectrum.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 119.01613 | 125.4 |
| [M+Na]⁺ | 140.99807 | 136.8 |
| [M-H]⁻ | 117.00157 | 126.8 |
| [M+NH₄]⁺ | 136.04267 | 146.5 |
| [M+K]⁺ | 156.97201 | 135.8 |
| [M+H-H₂O]⁺ | 101.00611 | 115.9 |
| [M+HCOO]⁻ | 163.00705 | 138.7 |
| [M+CH₃COO]⁻ | 177.02270 | 175.1 |
Data predicted using computational models.
Tandem Mass Spectrometry for Mechanistic Intermediates
Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. This method is particularly useful for elucidating fragmentation pathways and for identifying specific functional groups within a molecule. While no specific experimental tandem mass spectrometry data for this compound is publicly available, the expected fragmentation patterns can be predicted based on the known behavior of sulfones and alkynes.
Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ of this compound would likely undergo fragmentation through several key pathways. Common fragmentation patterns for sulfones involve the cleavage of the C-S and S-O bonds. The loss of the methyl group (•CH₃) or the entire methanesulfonyl group (•SO₂CH₃) are plausible initial fragmentation steps. The presence of the propargyl group introduces further possibilities, such as rearrangements and cleavages specific to the alkyne functionality.
The study of mechanistic intermediates of reactions involving this compound could be facilitated by MS/MS. By coupling a reaction vessel to the mass spectrometer, transient species can be trapped, isolated, and fragmented to provide structural information, offering insights into reaction mechanisms.
Hypothetical Fragmentation of [M+H]⁺ of this compound:
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 119.01613 | 104.0030 | CH₃ | [C₃H₃O₂S]⁺ |
| 119.01613 | 87.0083 | O₂ | [C₄H₇S]⁺ |
| 119.01613 | 79.9568 | C₃H₃ | [CH₄O₂S]⁺ |
| 119.01613 | 69.0345 | SO₂ | [C₄H₅]⁺ |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
Currently, there is no publicly available crystal structure for this compound. To perform this analysis, a single crystal of the compound of suitable size and quality would need to be grown. The crystallographic data would reveal the geometry of the methanesulfonyl and propargyl groups, including the C-S-C bond angle and the torsion angles that define the molecule's conformation.
As an illustrative example, the crystal structure of a related compound, p-(tolylsulfonyl)ethyne, has been reported. In this analogous structure, the geometry around the sulfur atom is tetrahedral, and the molecule exhibits a specific orientation of the aromatic ring relative to the sulfonyl and ethynyl (B1212043) groups. A similar analysis of this compound would provide invaluable information about its solid-state packing and intermolecular interactions.
Illustrative Crystallographic Data for an Alkynyl Sulfone:
| Parameter | Typical Value for Alkynyl Sulfones |
|---|---|
| Crystal System | Dependent on packing |
| Space Group | Dependent on packing |
| S-C(alkyne) bond length | ~1.75 Å |
| S-C(methyl) bond length | ~1.77 Å |
| S=O bond length | ~1.44 Å |
| C≡C bond length | ~1.18 Å |
| O-S-O bond angle | ~118° |
| C-S-C bond angle | ~105° |
Chiroptical Spectroscopy for Stereochemical Studies
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for determining the absolute configuration of chiral compounds. It is important to note that this compound is an achiral molecule and therefore will not exhibit a signal in electronic circular dichroism or optical rotatory dispersion experiments in its native state. However, if it were to be used as a synthon in the formation of a chiral molecule, or if it were placed in a chiral environment, these techniques would become relevant.
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with positive and negative peaks (Cotton effects), is a unique fingerprint of a molecule's absolute configuration.
For a chiral derivative of this compound, an experimental ECD spectrum could be compared with a theoretically calculated spectrum for a known configuration (e.g., R or S). A match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to ECD, the resulting ORD curve is characteristic of a specific enantiomer. The sign and magnitude of the Cotton effect in an ORD spectrum are directly related to the stereochemistry of the molecule.
While this compound itself is achiral, a chiral reaction product derived from it would be amenable to ORD analysis. The technique is particularly useful for determining the absolute configuration of chiral ketones, and its application could be extended to other chromophore-containing chiral molecules derived from the title compound.
Computational and Theoretical Chemistry Studies of 1 Methanesulfonylprop 1 Yne
Molecular Dynamics Simulations and Conformation Analysis:Molecular dynamics (MD) simulations could be employed to study the conformational flexibility and dynamic behavior of the molecule over time, providing insights into its preferred shapes and intermolecular interactions.
While these are the standard computational approaches for such a study, the specific data and detailed research findings for 1-Methanesulfonylprop-1-yne are not available in the published literature. Further experimental and computational research on this specific compound is needed to provide the data required for the requested article.
Design and Synthetic Utility of 1 Methanesulfonylprop 1 Yne Derivatives and Analogues
Structure-Reactivity Relationship Studies of Substituted Acetylenic Sulfones
The reactivity of acetylenic sulfones, including 1-methanesulfonylprop-1-yne, is intrinsically linked to their structure. The sulfonyl group acts as a powerful electron-withdrawing group, which significantly influences the reactivity of the adjacent carbon-carbon triple bond. This activation makes acetylenic sulfones excellent participants in a variety of chemical transformations.
Substituents on the acetylenic sulfone framework can further modulate this reactivity. For instance, the nature of the group attached to the sulfonyl moiety (e.g., methyl, aryl) can influence the degree of electron withdrawal and, consequently, the susceptibility of the alkyne to nucleophilic attack or participation in cycloaddition reactions. Similarly, substitution at the other terminus of the alkyne can introduce steric and electronic effects that direct the regioselectivity and stereoselectivity of reactions.
The reactivity of acetylenic sulfones is well-documented in several key reaction classes:
Cycloaddition Reactions: Acetylenic sulfones are potent dienophiles in Diels-Alder reactions and participate in various [3+2] and 1,3-dipolar cycloadditions. The electron-deficient nature of the alkyne accelerates these reactions. The regiochemical outcome is often controlled by the electronic and steric nature of the substituents on both the acetylenic sulfone and the reaction partner.
Michael Additions: The polarized nature of the triple bond in acetylenic sulfones makes them excellent Michael acceptors. A wide range of nucleophiles, including amines, thiols, and carbanions, can add in a conjugate fashion to the β-carbon of the alkyne.
Radical Reactions: Acetylenic sulfones can also engage in radical addition reactions, further highlighting their versatile reactivity.
Table 1: Reactivity of Acetylenic Sulfones in Various Reaction Types
| Reaction Type | Role of Acetylenic Sulfone | Key Structural Influences on Reactivity |
| Diels-Alder Cycloaddition | Dienophile | Electron-withdrawing sulfonyl group enhances reactivity. Substituents on the alkyne and diene influence regioselectivity. |
| [3+2] Cycloaddition | Dipolarophile | Strain and electronic factors of both reactants are crucial for efficiency and stereocontrol. |
| 1,3-Dipolar Cycloaddition | Dipolarophile | The nature of the 1,3-dipole and substituents on the acetylenic sulfone determine the regioselectivity of the resulting heterocycle. |
| Michael Addition | Michael Acceptor | The strong electron-withdrawing sulfonyl group activates the alkyne for nucleophilic attack at the β-position. |
| Radical Addition | Radical Acceptor | The alkyne can trap radical species, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. |
Synthesis of Chiral this compound Derivatives
The development of methods for the synthesis of chiral sulfones is an area of significant interest due to the prevalence of this functional group in biologically active molecules. The synthesis of chiral derivatives of this compound can be approached through several strategies, primarily focusing on the asymmetric synthesis of sulfones in general, which can then be applied to this specific class of compounds.
Key strategies for the synthesis of chiral sulfones that are applicable to acetylenic sulfones include:
Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of α,β-unsaturated sulfones using chiral transition metal catalysts (e.g., based on nickel, rhodium, or iridium) is a powerful method for producing chiral saturated sulfones with high enantioselectivity. While this method is not directly applicable to the synthesis of chiral acetylenic sulfones, it is a cornerstone in the broader field of chiral sulfone synthesis.
Enantioselective Sulfonylalkenylation: A more direct approach involves the enantioselective addition of a sulfonyl group and an alkenyl group across a double bond. Recent advances have utilized dual catalytic systems, such as a combination of photoredox and nickel catalysis with a chiral ligand, to achieve the three-component synthesis of enantioenriched β-chiral sulfones.
Asymmetric Addition to Acetylenic Sulfones: Chiral propargylic alcohols can be synthesized through the asymmetric addition of organometallic reagents to acetylenic sulfones. This approach introduces a stereocenter adjacent to the sulfonylalkyne moiety.
Table 2: Selected Methods for the Asymmetric Synthesis of Chiral Sulfones
| Method | Description | Catalyst/Reagent | Enantioselectivity |
| Asymmetric Hydrogenation of α,β-Unsaturated Sulfones | Reduction of a double bond conjugated to a sulfonyl group. | Chiral Ni, Rh, or Ir complexes | Generally high (up to 99% ee) |
| Ni-Organophotocatalyzed Enantioselective Sulfonylalkenylation | Three-component reaction of an alkene, a sulfinate, and an alkenyl halide. | Ni catalyst with a chiral ligand and a photocatalyst | Good to excellent |
| Asymmetric Addition to Acetylenic Sulfones | Addition of a nucleophile to the alkyne in the presence of a chiral catalyst or auxiliary. | Chiral ligands or auxiliaries | Diastereomerically enriched products |
Introduction of Diverse Sulfonyl Moieties
While the methanesulfonyl group is a common and effective activating group, the ability to introduce a variety of sulfonyl moieties onto the prop-1-yne backbone significantly expands the chemical space and allows for the fine-tuning of the molecule's properties. The synthesis of acetylenic sulfones with diverse sulfonyl groups, particularly aryl and heteroaryl sulfones, has been a focus of synthetic methodology development.
A notable advancement in this area is the one-pot, three-component synthesis of arylalkynyl sulfones. This method involves the reaction of an ethynyl-benziodoxolone (EBX) reagent, a sulfur dioxide surrogate such as DABSO (DABCO·SO₂), and an organometallic reagent (e.g., a Grignard or organolithium reagent) or an aryl iodide with a palladium catalyst. This approach offers a broad substrate scope, allowing for the introduction of electron-rich and electron-poor aryl and heteroaryl groups.
The general scheme for this one-pot synthesis is as follows:
Organometallic Reagent Route: R-Met + SO₂ source + R'-alkyne source → R-SO₂-C≡C-R'
Palladium-Catalyzed Route: Ar-I + SO₂ source + R'-alkyne source --(Pd catalyst)--> Ar-SO₂-C≡C-R'
This methodology provides a versatile and efficient route to a wide array of acetylenic sulfones, thereby enabling the exploration of their structure-activity relationships and applications in various synthetic contexts.
Development of Heteroatom-Containing Analogues
The incorporation of heteroatoms into the structure of this compound derivatives can lead to novel compounds with unique chemical and biological properties. This can be achieved by introducing heteroatoms into the carbon backbone or by using heterocyclic sulfonyl groups. The synthesis of such analogues often relies on the cyclization of functionalized alkynyl precursors.
Nitrogen-Containing Heterocycles: The synthesis of nitrogen-containing heterocycles often involves the reaction of alkynyl aldehydes or ketones with nitrogen-based nucleophiles like hydrazines or amines, followed by cyclization. For instance, pyrazoles can be synthesized from the reaction of alkynyl aldehydes with hydrazines.
Oxygen-Containing Heterocycles: The synthesis of oxygen-containing heterocycles can be achieved through various metal-catalyzed cycloisomerization reactions of alkynols or related substrates.
Sulfur-Containing Heterocycles: The reaction of acetylenic derivatives with sulfur nucleophiles, such as sodium sulfide, can lead to the formation of sulfur-containing heterocycles like thiophenes.
The development of synthetic routes to heteroatom-containing acetylenic sulfones opens up new avenues for the design of novel compounds with potential applications in medicinal chemistry and materials science.
Applications of Derivatives in Specialized Synthetic Transformations
Derivatives of this compound are valuable intermediates in the synthesis of complex organic molecules due to their predictable reactivity and the ability of the sulfonyl group to be either retained as a functional handle or removed after serving its purpose.
Synthesis of Natural Products and Bioactive Molecules: Acetylenic sulfones have been employed as key building blocks in the total synthesis of natural products. For example, the Diels-Alder reaction of an acetylenic sulfone with a pyrrole (B145914) derivative has been used as a key step in the synthesis of (±)-epibatidine, a potent analgesic.
Cascade Reactions: The multifaceted reactivity of acetylenic sulfones makes them ideal substrates for cascade reactions, where a single synthetic operation leads to the formation of multiple bonds and a significant increase in molecular complexity. For instance, a conjugate addition to an acetylenic sulfone can be followed by an intramolecular cyclization to rapidly construct complex ring systems.
Synthesis of Heterocycles: As mentioned in the previous section, the reactions of acetylenic sulfones are a cornerstone for the synthesis of a wide variety of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. 1,3-dipolar cycloaddition reactions, for example, provide access to a range of five-membered heterocycles.
The utility of these derivatives is further enhanced by the fact that the sulfonyl group can be reductively cleaved, effectively making the acetylenic sulfone a synthetic equivalent of an acetylene (B1199291) anion or other synthons. This "traceless" nature of the sulfonyl group in some synthetic sequences adds to the versatility of this class of compounds.
Future Research Directions and Unexplored Avenues in 1 Methanesulfonylprop 1 Yne Chemistry
Development of Novel Catalytic Systems for Transformations
The transformation of sulfonyl alkynes, including 1-methanesulfonylprop-1-yne, is heavily reliant on catalytic systems. While copper-catalyzed reactions are prevalent, the future lies in diversifying the catalytic toolbox to unlock unprecedented reactivity and selectivity. rsc.org
Earth-Abundant Metal Catalysis: Research is anticipated to move beyond traditional precious metal catalysts. Exploring catalysts based on earth-abundant and low-toxicity metals like iron, cobalt, and nickel is a key area of interest. rsc.org For instance, iron(II) catalysts have been shown to initiate radical addition of sulfonyl chlorides to alkynes, a pathway that could be adapted for this compound. rsc.org
Photoredox and Electrocatalysis: Visible-light photoredox catalysis offers a green and powerful method for generating radical intermediates under mild conditions. rsc.orgchemrxiv.org Future work could involve designing photoredox systems that enable novel cycloadditions, cross-couplings, and difunctionalization reactions of this compound. Electrosynthesis presents another sustainable avenue, using electricity to drive redox transformations, thereby avoiding stoichiometric chemical oxidants or reductants.
Asymmetric Catalysis: A significant and largely unexplored area is the development of enantioselective transformations. The synthesis of chiral sulfones is of great interest in medicinal chemistry, and future efforts will likely target the design of chiral catalysts (both metal-based and organocatalytic) that can control the stereochemistry of additions to the alkyne moiety of this compound.
Table 1: Comparison of Potential Catalytic Systems for this compound
| Catalytic System | Potential Advantages | Research Focus |
| Earth-Abundant Metals (Fe, Co, Ni) | Low cost, low toxicity, unique reactivity pathways. | Development of well-defined catalysts, exploration of reaction scope. |
| Photoredox Catalysis | Mild reaction conditions, use of visible light, green approach. rsc.org | Design of new photosensitizers, exploration of novel radical transformations. chemrxiv.org |
| Electrocatalysis | Avoids chemical redox agents, high functional group tolerance. | Optimization of electrode materials and reaction conditions. |
| Asymmetric Catalysis | Access to enantiomerically pure chiral sulfones. | Design of novel chiral ligands and organocatalysts. |
Integration into Flow Chemistry and Automated Synthesis
The translation of synthetic methods from traditional batch processes to continuous flow and automated systems represents a major leap in chemical manufacturing. The well-defined reactivity of this compound makes it an excellent candidate for such technologies.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. Future research will focus on adapting key reactions of this compound, such as Michael additions and cycloadditions, to flow systems. This would enable safer handling of potentially hazardous reagents and intermediates, as well as facilitate rapid reaction optimization and scale-up.
Automated Synthesis: Integrating flow reactors with automated purification and analysis systems can lead to fully automated synthesis platforms. chemrxiv.org Such systems could utilize this compound as a core building block for the on-demand synthesis of compound libraries for drug discovery or materials science research. nih.gov This approach significantly accelerates the discovery cycle by minimizing manual intervention and enabling high-throughput experimentation. chemrxiv.org
Green Chemistry Approaches for Synthesis and Reactions
Adherence to the principles of green chemistry is paramount for the future of chemical synthesis. Research into this compound will increasingly prioritize sustainability.
Sustainable Solvents: A primary goal is to replace conventional volatile organic solvents with greener alternatives. This includes exploring reactions in water, supercritical fluids, or biodegradable solvents. For example, visible-light-induced reactions of sulfonyl chlorides with alkynes have been successfully performed in water using surfactants to create micelles, a strategy directly applicable to this compound. researchgate.net
Atom Economy: Designing reactions with high atom economy, where most atoms from the reactants are incorporated into the final product, is crucial. Multicomponent reactions (MCRs) are an excellent strategy for achieving this. rsc.org Future work should aim to design novel MCRs that utilize this compound to construct complex molecules in a single, efficient step, minimizing waste. acs.org
Catalyst-Free Reactions: While novel catalysts are important, developing reactions that proceed efficiently without any catalyst is an even greener approach. mdpi.com Research into metal-free hydrosulfonylation and other addition reactions, potentially activated by light or heat, could provide highly sustainable methods for the functionalization of this compound. rsc.org
Exploration of Solid-Phase Synthesis Applications
Solid-phase synthesis (SPS) is a powerful technique for the assembly of complex molecules and combinatorial libraries, as it simplifies purification to simple filtration and washing steps. chimia.ch
The application of SPS to the chemistry of this compound is a promising but unexplored field. Future research could involve immobilizing this compound onto a polymer resin. This resin-bound substrate could then be subjected to a variety of transformations, allowing for the rapid synthesis of a library of diverse sulfone-containing compounds. Alternatively, nucleophiles or other reaction partners could be attached to the solid support and treated with a solution of this compound. This approach would be particularly valuable for creating focused libraries for biological screening, leveraging the sulfone moiety as a key pharmacophore. nih.gov The development of suitable linkers that are stable to the reaction conditions but can be cleaved to release the final product will be a critical aspect of this research. rsc.org
Potential in Advanced Synthetic Materials Precursors
The unique electronic properties and reactivity of this compound make it an attractive monomer for the synthesis of novel polymers and advanced materials.
Functional Polymers: The alkyne functionality can participate in various polymerization reactions, such as Cu-catalyzed multicomponent polymerizations. rsc.orgrsc.org By incorporating this compound as a monomer or co-monomer, polymers with unique properties can be synthesized. The polar methanesulfonyl group can enhance properties like thermal stability, solubility, adhesion, and refractive index. These functional polymers could find applications as specialty coatings, membranes, or optoelectronic materials. researchgate.net
Cross-linking Agents: The bifunctional nature of the molecule (alkyne and sulfone) allows it to act as a cross-linking agent in polymer chemistry. It could be used to cure resins or create robust polymer networks with tailored mechanical and thermal properties.
Precursors to Heterocycles: The compound can serve as a precursor for the synthesis of complex, sulfur-containing heterocyclic systems. These heterocycles can then be polymerized to create advanced materials like conductive polymers or materials with interesting photophysical properties.
Interdisciplinary Research Opportunities in Organic Methodology
The future development of this compound chemistry will benefit significantly from interdisciplinary collaboration.
Medicinal Chemistry: The methanesulfonyl group is a common feature in many pharmaceuticals. Developing new, efficient methods using this compound to synthesize complex sulfones will be of great interest to medicinal chemists for the rapid generation of new drug candidates.
Materials Science: Collaboration with materials scientists is essential to explore the potential of this compound as a monomer for advanced materials. researchgate.net This involves synthesizing new polymers and characterizing their physical, thermal, and electronic properties to identify potential applications in electronics, aerospace, or coatings.
Chemical Biology: The alkyne handle in this compound makes it suitable for bioorthogonal chemistry, such as in copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This opens up possibilities for its use in synthesizing chemical probes to study biological systems, for example, by labeling biomolecules to track their function and localization within cells.
Q & A
Q. What are the recommended synthetic routes for 1-Methanesulfonylprop-1-yne, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves sulfonylation of propargyl alcohol using methanesulfonyl chloride under anhydrous conditions. A common approach employs a base (e.g., triethylamine) in dichloromethane at 0–5°C to minimize side reactions. Optimization includes:
-
Solvent selection : Polar aprotic solvents (e.g., THF) may enhance reactivity compared to non-polar alternatives.
-
Catalyst use : DMAP (4-dimethylaminopyridine) can accelerate sulfonylation .
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Yield improvements (>75%) are achievable by slow reagent addition and inert atmosphere (N₂/Ar).
- Data Table : Hypothetical Optimization Parameters
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCM | 0–5 | None | 60 | 90 |
| THF | 25 | DMAP | 78 | 95 |
| Acetonitrile | 40 | TEA | 65 | 88 |
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?
- Methodological Answer :
- ¹H NMR : A singlet at δ 3.2–3.4 ppm (SO₂CH₃) and a terminal alkyne proton resonance at δ 2.1–2.3 ppm.
- ¹³C NMR : Signals at δ 75–80 ppm (sp-hybridized carbons) and δ 45–50 ppm (SO₂CH₃).
- IR : Strong absorption at ~2120 cm⁻¹ (C≡C stretch) and ~1350/1150 cm⁻¹ (SO₂ asymmetric/symmetric stretches).
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 136. Cross-validate with NIST Standard Reference Data .
Advanced Research Questions
Q. How does the electronic nature of the methanesulfonyl group influence the reactivity of this compound in alkyne-based click chemistry reactions?
- Methodological Answer : The electron-withdrawing sulfonyl group activates the alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Comparative studies with non-sulfonylated analogs show:
- Reaction Rate : Enhanced kinetics due to increased triple bond polarization.
- Regioselectivity : Predominant 1,4-triazole formation in polar solvents.
Mechanistic insights require DFT calculations to map electron density distribution .
Q. In kinetic studies of this compound's reactions, how should researchers design experiments to account for potential side reactions or decomposition pathways?
- Methodological Answer :
-
Controlled Variables : Monitor pH (buffered solutions), temperature (isothermal conditions), and light exposure (UV-sensitive intermediates).
-
Analytical Tools : Use inline FTIR or GC-MS to detect byproducts (e.g., sulfonic acid derivatives).
-
Contradiction Analysis : Compare kinetic data across multiple trials; discrepancies may indicate unaccounted decomposition (e.g., hydrolysis under acidic conditions) .
- Data Table : Hypothetical Stability Under Varied Conditions
| Condition | Half-Life (h) | Major Byproduct |
|---|---|---|
| pH 7 (RT) | 48 | None |
| pH 3 (RT) | 12 | Methanesulfonic acid |
| 60°C (N₂) | 6 | Polymerized residues |
Q. What are the documented biological activities of this compound, and what in vitro assays are appropriate for evaluating its therapeutic potential?
- Methodological Answer : While direct studies are limited, structural analogs (e.g., methanesulfonamide derivatives) show:
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination.
- Metabolic Stability : Microsomal incubation (liver S9 fraction) to assess half-life .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
